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Compound of Interest

Compound Name: 1H-Indazole-3-Carbaldehyde

Cat. No.: B3431284 Get Quote

Introduction
1H-Indazole-3-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry

and drug development.[1][2][3] Its indazole core is a recognized bioisostere of indole, enabling

it to interact with a wide range of biological targets, particularly protein kinases.[1][4] As such, it

serves as a key intermediate in the synthesis of numerous potent therapeutic agents, including

kinase inhibitors for oncology.[1][2] Given its role as a foundational precursor, the unequivocal

confirmation of its identity, purity, and stability is of paramount importance to ensure the validity

of downstream synthetic steps and the safety and efficacy of the final active pharmaceutical

ingredient (API).[5][6]

This comprehensive guide provides a suite of detailed analytical methods and protocols for the

robust characterization of 1H-Indazole-3-carbaldehyde. It is designed for researchers,

analytical scientists, and quality control professionals in the pharmaceutical and chemical

industries. The protocols herein are grounded in established scientific principles and aim to

provide a self-validating system for quality assessment.

Physicochemical Properties of 1H-Indazole-3-
Carbaldehyde
A foundational understanding of the compound's properties is essential before commencing

analytical work.
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Property Value Source(s)

Molecular Formula C₈H₆N₂O [1]

Molecular Weight 146.15 g/mol

Appearance White to yellowish solid [1]

Melting Point 141 °C [1]

Solubility
Soluble in DMSO, Acetone,

Ethyl Acetate
[1][7]

CAS Number 2545-56-4

Section 1: Structural Elucidation and Identity
Confirmation
The primary goal of this section is to confirm the chemical structure of the analyte, ensuring it is

indeed 1H-Indazole-3-carbaldehyde. A combination of spectroscopic techniques is employed

for an unambiguous assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen

framework of a molecule.[4] Both ¹H and ¹³C NMR are essential for full structural confirmation.

[8]

Causality Behind Experimental Choices:
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to

dissolve the polar analyte and its distinct solvent peaks that do not interfere with key analyte

signals. The acidic N-H proton of the indazole ring is often observable in DMSO-d₆.

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard (0

ppm) for ¹H and ¹³C NMR, providing a reliable reference point.

Spectrometer Frequency: A higher field strength (e.g., 300 MHz or greater) is recommended

to achieve better signal dispersion and resolution, which is crucial for resolving the coupling
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patterns of the aromatic protons.[1]

Protocol for ¹H and ¹³C NMR Analysis
Sample Preparation: Accurately weigh 5-10 mg of the 1H-Indazole-3-carbaldehyde sample

and dissolve it in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

Instrument Setup: Place the NMR tube into the spectrometer's probe. Tune and shim the

instrument to ensure optimal magnetic field homogeneity.

¹H NMR Acquisition:

Acquire a standard single-pulse ¹H spectrum.

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width covering

0-15 ppm.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more)

and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise

ratio.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decays (FIDs). Reference the spectra to the residual solvent

peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).[1]

Expected Spectroscopic Data
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¹H NMR (300 MHz, DMSO-d₆) ¹³C NMR (75 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Assignment

14.17 (brs, 1H) Indazole N-H

10.20 (s, 1H) Aldehyde CHO

8.14 (d, J = 8.5 Hz, 1H) Aromatic CH

7.70 (d, J = 8.5 Hz, 1H) Aromatic CH

7.49 (dt, J = 7.0, 1.0 Hz, 1H) Aromatic CH

7.37 (dt, J = 7.0, 1.0 Hz, 1H) Aromatic CH

(Data sourced from Chevalier et al., 2018)[1]

Workflow Diagram: NMR Analysis
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NMR analysis workflow from sample prep to structural confirmation.

Mass Spectrometry (MS)
Mass spectrometry provides the exact mass of the molecule, confirming its elemental

composition, and offers structural information through fragmentation patterns.[4]

Causality Behind Experimental Choices:
Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique suitable for

polar molecules like 1H-Indazole-3-carbaldehyde, typically producing the protonated

molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ with minimal fragmentation.[9]
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Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or

Orbitrap is crucial for determining the accurate mass and, consequently, the elemental

formula.

Protocol for High-Resolution Mass Spectrometry (HRMS)
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent

like acetonitrile or methanol.

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10

µL/min).

MS Acquisition:

Acquire the mass spectrum in both positive and negative ion modes.

Scan a mass range that comfortably includes the expected molecular weight (e.g., m/z 50-

500).

Data Analysis:

Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

Compare the experimentally measured exact mass to the theoretically calculated mass for

C₈H₆N₂O. The mass difference should be less than 5 ppm.

Expected HRMS Data
Ion Mode Formula Calculated m/z Found m/z

Negative ESI [C₈H₅N₂O]⁻ 145.0390 145.0402

(Data sourced from

Chevalier et al., 2018)

[1]

Fragmentation Analysis (MS/MS)
For further structural confirmation, tandem mass spectrometry (MS/MS) can be performed. The

precursor ion ([M+H]⁺ or [M-H]⁻) is isolated and fragmented via collision-induced dissociation
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(CID).[9] For an aldehyde, characteristic losses include the hydrogen radical (-1) and the formyl

radical (-CHO, -29).[10]

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the characteristic

vibrational frequencies of functional groups present in the molecule.[4][8]

Causality Behind Experimental Choices:
Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid samples as

it requires minimal to no sample preparation, unlike traditional KBr pellets.[7]

Interpretation: The presence of key functional groups (N-H, C=O, aromatic C-H) is confirmed

by characteristic absorption bands in the spectrum.

Protocol for FT-IR-ATR Analysis
Background Scan: Ensure the ATR crystal is clean and record a background spectrum.

Sample Application: Place a small amount of the solid 1H-Indazole-3-carbaldehyde sample

directly onto the ATR crystal.

Acquisition: Apply pressure to ensure good contact and acquire the IR spectrum, typically by

co-adding 16-32 scans to improve the signal-to-noise ratio.

Data Analysis: Identify the key absorption bands and assign them to the corresponding

functional groups.

Expected FT-IR Absorption Bands
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Wavenumber (cm⁻¹) Assignment Functional Group

3254, 3174 N-H stretch Indazole N-H

1671 C=O stretch Aldehyde carbonyl

1458 C=C stretch Aromatic ring

792, 739 C-H bend Aromatic C-H out-of-plane

(Data sourced from Chevalier

et al., 2018)[1]

Section 2: Purity Assessment
Determining the purity of a pharmaceutical intermediate is a critical step in quality control.[5]

The primary method for assessing the purity of 1H-Indazole-3-carbaldehyde is High-

Performance Liquid Chromatography (HPLC).[5][6]

High-Performance Liquid Chromatography (HPLC)
HPLC separates the main compound from any impurities, and the purity is typically determined

by the area percentage of the main peak.[5][8]

Causality Behind Experimental Choices:
Mode: Reversed-phase HPLC (RP-HPLC) is the most common and effective mode for

separating moderately polar organic molecules.

Stationary Phase: A C18 column is a versatile and robust choice, providing excellent

retention and separation for a wide range of compounds.

Mobile Phase: A gradient of a weak acid in water (e.g., formic or phosphoric acid) and an

organic modifier (acetonitrile or methanol) is used. The acid suppresses the ionization of any

acidic or basic functional groups, leading to sharper peaks. The gradient elution ensures that

both early and late-eluting impurities are effectively resolved.

Detector: A UV-Vis or Diode Array Detector (DAD) is ideal. 1H-Indazole-3-carbaldehyde has

a strong UV chromophore. Monitoring at multiple wavelengths can help in detecting co-
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eluting impurities.

Protocol for HPLC Purity Analysis
System Preparation:

Column: C18, 4.6 x 150 mm, 5 µm particle size.

Mobile Phase A: 0.1% Phosphoric Acid in Water.

Mobile Phase B: Acetonitrile.

Flow Rate: 1.0 mL/min.

Detector: UV at 254 nm.

Column Temperature: 30 °C.

Sample Preparation: Prepare a sample solution of 1H-Indazole-3-carbaldehyde in the

mobile phase (or a compatible solvent like acetonitrile/water) at a concentration of

approximately 0.5-1.0 mg/mL.

Gradient Program:

0-2 min: 10% B

2-15 min: 10% to 90% B

15-18 min: 90% B

18-20 min: 90% to 10% B

20-25 min: 10% B (re-equilibration)

Injection and Analysis: Inject 10 µL of the sample solution. Record the chromatogram.

Calculation: Calculate the purity by the area percent method:

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
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Workflow Diagram: HPLC Purity Analysis
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Workflow for HPLC purity determination.

Ultraviolet-Visible (UV-Vis) Spectroscopy
While primarily used for quantitative analysis, a UV-Vis spectrum can serve as a quick identity

check. The spectrum is characterized by the wavelength of maximum absorbance (λmax). For

indazole derivatives, the absorption is typically in the UV region.[11][12]
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Protocol for UV-Vis Spectroscopy
Sample Preparation: Prepare a very dilute solution of the sample in a UV-transparent solvent

(e.g., acetonitrile or ethanol). The concentration should be adjusted to give a maximum

absorbance between 0.5 and 1.0 AU.

Blank Measurement: Fill a quartz cuvette with the solvent and use it to zero the

spectrophotometer.

Sample Measurement: Fill a quartz cuvette with the sample solution and record the

absorption spectrum from 200 to 400 nm.

Analysis: Determine the λmax from the spectrum. The UV-Vis absorption spectrum for 1H-

indazole in acetonitrile shows a maximum around 296 nm.[13]

Conclusion
The analytical methods detailed in this guide provide a robust framework for the

comprehensive characterization of 1H-Indazole-3-carbaldehyde. By systematically applying

NMR, MS, and FT-IR spectroscopy, the identity and structure of the compound can be

unequivocally confirmed. Furthermore, the HPLC protocol offers a reliable method for

quantifying its purity, a critical parameter for its use in drug discovery and development.

Adherence to these protocols will ensure the quality and consistency of this vital chemical

intermediate, thereby upholding the integrity of the subsequent research and manufacturing

processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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